molecular formula C14H17NO5 B1366837 (S)-dimethyl 2-benzamidopentanedioate CAS No. 86555-46-6

(S)-dimethyl 2-benzamidopentanedioate

Cat. No.: B1366837
CAS No.: 86555-46-6
M. Wt: 279.29 g/mol
InChI Key: JOTSRQZZNLVBKG-NSHDSACASA-N
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Description

(S)-dimethyl 2-benzamidopentanedioate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pentanedioate backbone

Scientific Research Applications

(S)-dimethyl 2-benzamidopentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-dimethyl 2-benzamidopentanedioate typically involves the esterification of 2-benzamidopentanedioic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, and methanol as the esterifying agent. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(S)-dimethyl 2-benzamidopentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzamide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-benzamidopentanedioic acid.

    Reduction: Formation of 2-benzamidopentanediol.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of (S)-dimethyl 2-benzamidopentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-benzamidopentanedioate
  • Methyl 2-benzamidopentanedioate
  • Ethyl 2-benzamidopentanedioate

Uniqueness

(S)-dimethyl 2-benzamidopentanedioate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of two methyl ester groups also distinguishes it from other similar compounds, potentially affecting its solubility and reactivity.

Properties

IUPAC Name

dimethyl (2S)-2-benzamidopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-12(16)9-8-11(14(18)20-2)15-13(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTSRQZZNLVBKG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427536
Record name (S)-dimethyl 2-benzamidopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86555-46-6
Record name (S)-dimethyl 2-benzamidopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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